molecular formula C26H20Cl2N6O3S2 B2587972 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 391918-71-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2587972
CAS No.: 391918-71-1
M. Wt: 599.51
InChI Key: PKLDQTAVTCSCML-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group, a thioether-linked benzo[d]thiazole-2-ylamino acetamide moiety, and a 3-methoxybenzamide side chain. The benzo[d]thiazole component is notable for its aromatic stability and pharmacological relevance, as benzazoles are associated with diverse bioactivities, including anti-inflammatory, antidiabetic, and neuroprotective properties .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N6O3S2/c1-37-17-6-4-5-15(11-17)24(36)29-13-22-32-33-26(34(22)16-9-10-18(27)19(28)12-16)38-14-23(35)31-25-30-20-7-2-3-8-21(20)39-25/h2-12H,13-14H2,1H3,(H,29,36)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLDQTAVTCSCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several significant functional groups:

  • Benzothiazole moiety : Known for its pharmacological activities.
  • Triazole ring : Associated with various biological activities including antifungal and anticancer properties.
  • Methoxybenzamide group : Potentially enhances lipophilicity and bioavailability.

The molecular formula is C24H22ClN5O3SC_{24}H_{22}ClN_5O_3S with a molecular weight of approximately 493.97 g/mol. The presence of multiple heterocycles suggests a high potential for interaction with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit notable antimicrobial properties. Research has demonstrated effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The compound's unique structure may enhance selectivity towards specific bacterial enzymes, which could improve therapeutic outcomes.

Enzyme Inhibition

The compound has been identified as an effective inhibitor of carbonic anhydrase (CA) , particularly the tumor-associated isoform CA IX. This enzyme plays a critical role in pH regulation within tumor cells, making it a target for anticancer therapies . Inhibition of CA IX can disrupt the acidification process in tumors, potentially leading to reduced tumor growth and metastasis.

The mechanism of action involves binding to the active site of carbonic anhydrase, inhibiting its activity. This disruption can lead to altered cellular pH levels, which is detrimental to tumor cell survival . Additionally, structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole and triazole components can enhance inhibitory potency against CA IX .

Study on Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant anticancer activity against human lung adenocarcinoma cells (A549). The IC50 values indicated potent cytotoxic effects, suggesting that structural modifications can lead to enhanced efficacy .

CompoundCell LineIC50 (µM)Activity
Compound AA5490.57Anticancer
Compound BNIH/3T325.5Selective cytotoxicity

Interaction Studies

Molecular docking studies have shown that the compound interacts effectively with various biological targets. These interactions are essential for understanding the compound's pharmacodynamics and guiding further modifications for improved efficacy .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. It has shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The structural features likely enhance its ability to interact with bacterial enzymes or cell membranes, leading to its antimicrobial effects.

Enzyme Inhibition

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide may also serve as an enzyme inhibitor . Its unique structure suggests selectivity towards specific enzyme targets, potentially enhancing its therapeutic profile. Research into its mechanism of action could reveal valuable insights into its inhibitory effects on critical enzymes involved in disease processes .

Case Study 1: Anticancer Activity

In a study examining compounds similar to this compound, researchers found that derivatives exhibited significant anticancer activity against several human cancer cell lines. The compounds demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of similar compounds with specific enzymes involved in metabolic pathways. Using molecular docking studies and enzyme kinetics assays, researchers were able to demonstrate that these compounds bind effectively to target enzymes, suggesting potential roles as therapeutic agents in metabolic disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Synthesis Yield (%)
Target Compound 1,2,4-Triazole 3,4-Dichlorophenyl, benzo[d]thiazole-2-ylamino, 3-methoxybenzamide Not provided ~1600–1680* Not provided
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl, benzamide 348.39 1606 70
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetylpyridinyl, phenyl, benzamide 414.49 1605, 1679 80
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~400–450* Absent (thione form) Not provided
N-[[5-[[2-[4,5-Dihydro-5-(4-methoxyphenyl)-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl]benzeneacetamide 1,2,4-Triazole Methoxyphenyl, thiophene, methylphenyl, benzeneacetamide 636.8 Not provided Not provided

Notes:

  • The target compound shares a 1,2,4-triazole core with compounds in and , but distinct substituents differentiate its electronic and steric profile.
  • The 3,4-dichlorophenyl group (target) contrasts with difluorophenyl () and methoxyphenyl (), affecting electron-withdrawing vs. electron-donating properties.

Pharmacological and Physicochemical Implications

  • Bioactivity : While the target compound’s bioactivity is unspecified, structurally related benzothiazoles () and triazoles () exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, thiazole derivatives in showed IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells.
  • Solubility and Stability : The 3-methoxybenzamide group (target) may enhance solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in the target vs. acetylpyridinyl in ).

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